molecular formula C20H28N2O2 B4626168 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline

Cat. No. B4626168
M. Wt: 328.4 g/mol
InChI Key: VNRVEAOFFSQOMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related piperidine and isoindolinone derivatives often involves complex organic reactions, including acetylcholinesterase inhibition properties for piperidine derivatives and high-yield synthesis strategies for isoindolinone derivatives through palladium-catalysed cycloaminocarbonylation. These methods highlight the intricate steps involved in creating such compounds, involving specific reactions under controlled conditions to achieve the desired chemical structure (Sugimoto et al., 1995); (Marosvölgyi-Haskó et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds, like 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, has been extensively studied through methods such as X-ray crystallography and density functional theory (DFT). These studies provide insights into the molecular geometry, vibrational analysis, and molecular electrostatic potential, which are crucial for understanding the chemical behavior and potential interactions of the compound (Fatma et al., 2017).

Chemical Reactions and Properties

Piperidine and isoindolinone derivatives exhibit a range of chemical reactions, including asymmetric carbon-carbon bond-forming reactions and radical cyclization processes. These reactions are fundamental for modifying the molecular structure to enhance biological activity or to create new compounds with desired properties (Kanda et al., 2002); (Borja-Miranda et al., 2020).

Physical Properties Analysis

The physical properties, including the crystal and molecular structure of related compounds, have been analyzed to understand their stability, conformation, and intermolecular interactions. For instance, studies on compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate reveal information about crystal packing, hydrogen bonding, and molecular conformations, which are essential for predicting the compound's solubility, stability, and reactivity (Khan et al., 2013).

Scientific Research Applications

Acetylcholinesterase Inhibitors

A significant application of related compounds to "1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-2-methylindoline" is in the development of potent acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. For instance, Sugimoto et al. (1995) demonstrated the synthesis and structure-activity relationships of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020), highlighting its potent anti-AChE activity and significant selectivity for AChE over butyrylcholinesterase (Sugimoto et al., 1995).

Intramolecular Reactions

The compound and its analogs find use in exploring intramolecular reactions, contributing to the field of organic synthesis. Körte et al. (2015) described the synthesis of intramolecular pyridine-based frustrated Lewis pairs, showcasing the potential of these compounds in forming unique B-N bonds and four-membered rings. Such studies are vital for understanding reaction mechanisms and developing new synthetic methodologies (Körte et al., 2015).

Novel Antimicrobial Compounds

Research has also extended into the antimicrobial properties of derivatives, with efforts to synthesize compounds that exhibit promising activities against various pathogenic strains. Zaki et al. (2019) synthesized a novel series of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, evaluating their antimicrobial activity. Such compounds offer new avenues for developing antimicrobial agents to combat resistant strains of bacteria and fungi (Zaki et al., 2019).

properties

IUPAC Name

2,2-dimethyl-1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-14-13-16-7-5-6-8-17(16)22(14)18(23)15-9-11-21(12-10-15)19(24)20(2,3)4/h5-8,14-15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRVEAOFFSQOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-1-{4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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